molecular formula C17H14F3NO4 B2895696 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 379725-97-0

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2895696
CAS RN: 379725-97-0
M. Wt: 353.297
InChI Key: RBIVFXQGNBXZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C10H11NO4 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Antimicrobial Applications

  • A study by Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi et al., 2016).

Anti-mycobacterial Agents

  • Yar et al. (2006) conducted a study on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, forming phenoxy acetic acid derivatives. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).

β3-Adrenergic Receptor Agonists

  • Maruyama et al. (2012) explored N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety for their biological activities against human β3-, β2-, and β1-adrenergic receptors. Some compounds showed potent agonistic activity against β3-AR with potential implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).

Metallophthalocyanines Synthesis

  • Ağırtaş and İzgi (2009) reported the synthesis and characterization of new metallophthalocyanines with four phenoxyacetamide units. These compounds demonstrated increased solubility compared to unsubstituted phthalocyanines (Ağırtaş & İzgi, 2009).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Rani et al. (2014) developed 2-(substituted phenoxy) acetamide derivatives and evaluated them for potential anticancer, anti-inflammatory, and analgesic activities. The study highlighted compound 3c as exhibiting significant activities in these domains (Rani et al., 2014).

Optical Properties in Chemical Indicators

  • Wannalerse et al. (2022) investigated orcinolic derivatives including 2-(4-formyl-2-methoxyphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide for their crystal structure, DFT calculations, and optical properties as OH− indicators (Wannalerse et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-15-7-11(9-22)5-6-14(15)25-10-16(23)21-13-4-2-3-12(8-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIVFXQGNBXZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

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